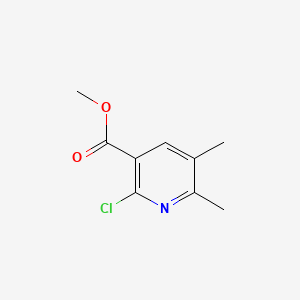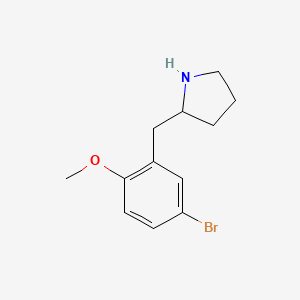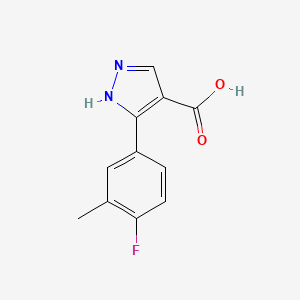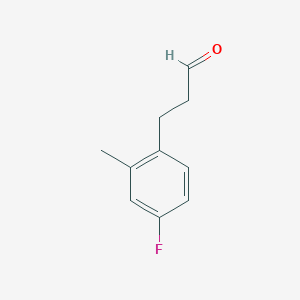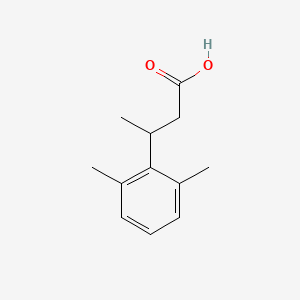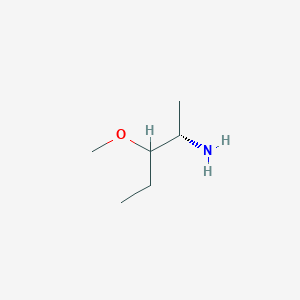
(2S)-3-methoxypentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Methoxypentan-2-amine is an organic compound with the molecular formula C6H15NO It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methoxypentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-methoxypentanal.
Reductive Amination: The key step involves reductive amination, where the aldehyde group of (S)-3-methoxypentanal is converted to an amine. This is achieved by reacting the aldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Purification: The resulting amine is then purified using techniques such as distillation or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-3-Methoxypentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
(2S)-3-Methoxypentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which (2S)-3-methoxypentan-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2S)-3-Methoxypentan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3-Methoxypentanoic acid: Contains a carboxylic acid group instead of an amine.
(2S)-3-Methoxy-2-methylpentane: Similar backbone but with a methyl group instead of an amine.
Uniqueness: (2S)-3-Methoxypentan-2-amine is unique due to its specific combination of a chiral center, an amine group, and a methoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2S)-3-methoxypentan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-4-6(8-3)5(2)7/h5-6H,4,7H2,1-3H3/t5-,6?/m0/s1 |
Clé InChI |
KJQVGVXJCVLKMK-ZBHICJROSA-N |
SMILES isomérique |
CCC([C@H](C)N)OC |
SMILES canonique |
CCC(C(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


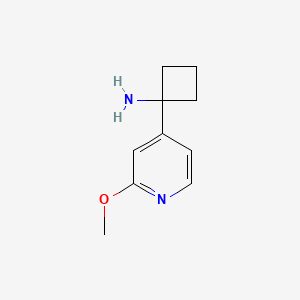
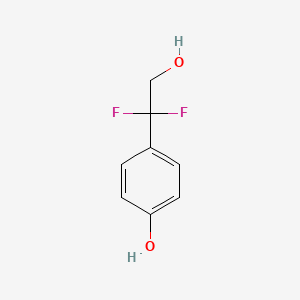
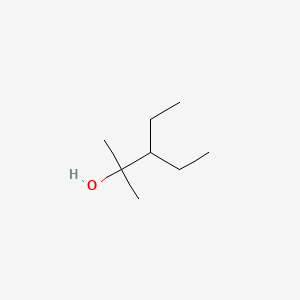
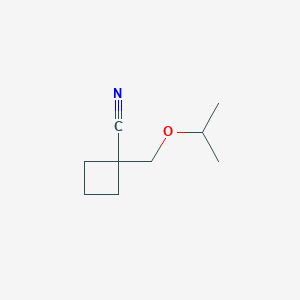
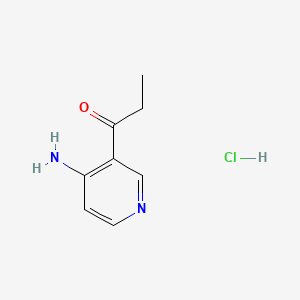
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
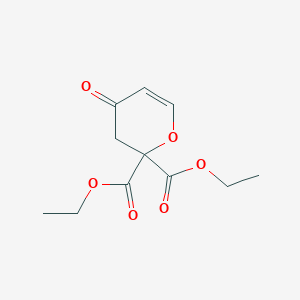
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
